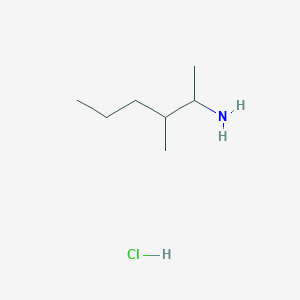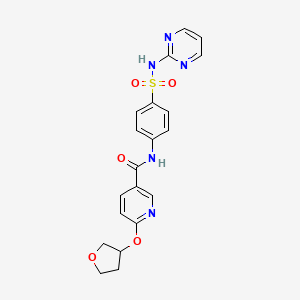
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The nicotinamide intermediate and tetrahydrofuran-3-ol.
Reaction Conditions: The reaction is performed under basic conditions, often using a base like sodium hydride.
Procedure: The nicotinamide intermediate is reacted with tetrahydrofuran-3-ol to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
-
Formation of the Pyrimidin-2-ylsulfamoyl Intermediate
Starting Materials: Pyrimidine-2-amine and chlorosulfonic acid.
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically in a solvent like dichloromethane, at low temperatures to control the exothermic nature of the reaction.
Procedure: Pyrimidine-2-amine is reacted with chlorosulfonic acid to form the pyrimidin-2-ylsulfamoyl chloride intermediate.
-
Coupling with 4-Aminophenyl Intermediate
Starting Materials: Pyrimidin-2-ylsulfamoyl chloride and 4-aminophenol.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Procedure: The pyrimidin-2-ylsulfamoyl chloride is reacted with 4-aminophenol to form N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) intermediate.
-
Formation of the Nicotinamide Core
Starting Materials: The previously formed intermediate and 6-chloronicotinic acid.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The intermediate is coupled with 6-chloronicotinic acid to form the nicotinamide core.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the tetrahydrofuran ring can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the nitro or carbonyl groups can yield amines or alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Protein Binding: Its ability to interact with proteins can be exploited in the design of new drugs or biochemical probes.
Medicine
Drug Development:
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Its derivatives may be used in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfamoyl group may facilitate binding to enzyme active sites, while the nicotinamide core could interact with nucleotide-binding domains. The tetrahydrofuran-3-yloxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-methoxynicotinamide: Similar structure but with a methoxy group instead of a tetrahydrofuran-3-yloxy group.
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-hydroxynicotinamide: Contains a hydroxyl group instead of a tetrahydrofuran-3-yloxy group.
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-ethoxynicotinamide: Features an ethoxy group in place of the tetrahydrofuran-3-yloxy group.
Uniqueness
The presence of the tetrahydrofuran-3-yloxy group in N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide distinguishes it from similar compounds, potentially offering unique solubility, bioavailability, and interaction properties. This structural variation can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c26-19(14-2-7-18(23-12-14)30-16-8-11-29-13-16)24-15-3-5-17(6-4-15)31(27,28)25-20-21-9-1-10-22-20/h1-7,9-10,12,16H,8,11,13H2,(H,24,26)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJXAYHFAKJKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832467.png)
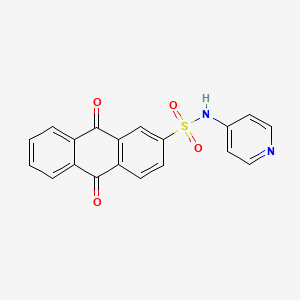
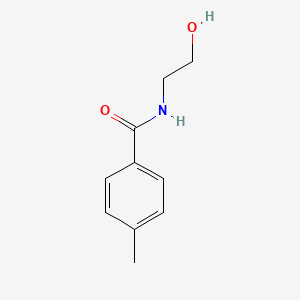
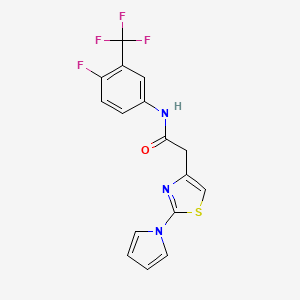
![3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2832471.png)
![1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2832473.png)
![2-[(Tert-butylamino)methyl]-4-chlorophenol](/img/structure/B2832475.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2832477.png)
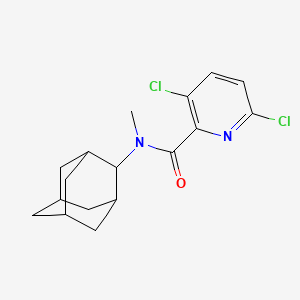
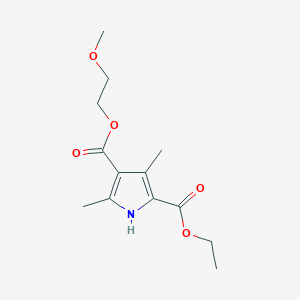
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2832482.png)
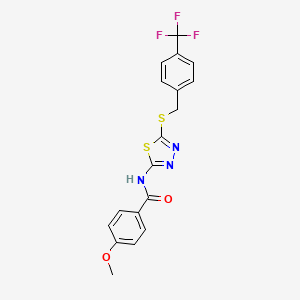
![2-(2-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2832485.png)
